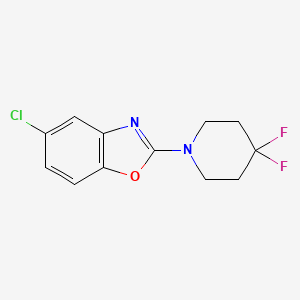

![molecular formula C20H24N6O B6460735 4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile CAS No. 2549037-43-4](/img/structure/B6460735.png)

4-({4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains several functional groups including a morpholine ring, a pyridazine ring, a piperazine ring, and a benzonitrile group. These groups are common in many pharmaceuticals and could potentially give the compound a variety of biological activities .

Molecular Structure Analysis

The morpholine and piperazine rings in the compound are likely to adopt chair conformations, which are the most stable conformation for six-membered rings . The pyridazine ring is a six-membered ring with two nitrogen atoms and is likely to be planar .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of the nitrogen-containing rings in the compound could potentially make it a base. The compound is also likely to be polar due to the presence of the nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Chemical Context

The title compound was first synthesized by S¸u¨ku¨rog˘lu et al. (2006). Its pharmacological properties have been investigated, revealing an analgesic effect comparable to that of aspirin. The compound belongs to the 3(2H)-pyridazinone system, which has structural similarities to pyrazolone derivatives like aminopyrine and dipyrone. These drugs exhibit analgesic and anti-inflammatory activities, albeit with limitations due to serious side effects such as blood dyscrasias .

Structural Commentary

In the title compound, the morpholine ring adopts a chair conformation, with the exocyclic N—C bond in an equatorial orientation. The 1,6-dihydropyridazine ring is nearly planar, forming a dihedral angle of 40.16° with the benzene ring. In the crystal, centrosymmetrically related molecules form dimers via N—H···O hydrogen bonds, creating R2(8) ring motifs. These dimers connect through C—H···O and C—H···Cl hydrogen bonds, resulting in a three-dimensional network. Aromatic π-stacking interactions are also observed .

a. Analgesic Properties: Given its structural similarity to known analgesics, further investigation could explore its pain-relieving effects and mechanisms.

b. Anti-Inflammatory Activity: Considering the link between pyridazinone derivatives and anti-inflammatory properties, researchers might explore whether this compound exhibits similar effects.

c. Antibacterial and Antifungal Activity: Although not directly studied, compounds with similar structural motifs have shown antibacterial and antifungal properties . Investigating this compound’s efficacy against microbial pathogens could be valuable.

d. Anti-Tubercular Activity: Given the urgent need for new anti-tubercular agents, evaluating this compound against Mycobacterium tuberculosis H37Ra could be worthwhile .

e. Kinase Inhibition (LRRK2): While not yet explored, the compound’s structure suggests potential kinase inhibition. Researchers could investigate its effects on kinases, particularly LRRK2 .

f. Other Biological Targets: Exploring interactions with other biological targets (e.g., receptors, enzymes) could reveal additional applications.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 6-(morpholin-4-yl)pyridazin-3-amine , have been studied and used in various biological applications .

Mode of Action

Similar compounds have shown activity against both gram-positive and gram-negative bacteria . This suggests that the compound might interact with bacterial cells, leading to their inhibition or death .

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial activities , suggesting that they may interfere with essential biochemical pathways in microorganisms .

Result of Action

Similar compounds have demonstrated antimicrobial activities , indicating that they may lead to the inhibition or death of microorganisms .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N6O/c21-15-17-1-3-18(4-2-17)16-24-7-9-25(10-8-24)19-5-6-20(23-22-19)26-11-13-27-14-12-26/h1-6H,7-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWVVNOXZXYPOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)C#N)C3=NN=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}methyl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-6-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine](/img/structure/B6460654.png)

![N-[1-(3-methoxypyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460662.png)

![5-chloro-4,6-dimethyl-2-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyridine-3-carbonitrile](/img/structure/B6460667.png)

![N-[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460668.png)

![N-[1-(5-methoxypyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460676.png)

amino}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6460680.png)

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6460713.png)

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B6460719.png)

![4-({4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6460721.png)

![4-(3-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460725.png)

![6,7-dimethoxy-4-{octahydrocyclopenta[c]pyrrol-2-yl}quinazoline](/img/structure/B6460731.png)

![4-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B6460749.png)